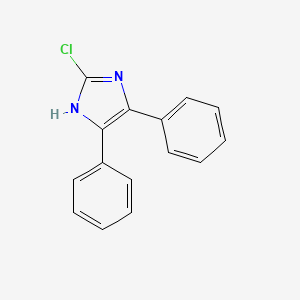

2-chloro-4,5-diphenyl-1H-imidazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVYWCNMQQRVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4,5 Diphenyl 1h Imidazole

Historical Evolution of Imidazole (B134444) Synthesis and Relevant Approaches

The journey of imidazole synthesis began in 1858 when Heinrich Debus first reported its formation from glyoxal, formaldehyde (B43269), and ammonia (B1221849). nih.govwikipedia.org This initial discovery, though providing modest yields, laid the groundwork for future advancements in creating C-substituted imidazoles. wikipedia.org Over the past century and a half, a multitude of reactions and methodologies have been developed for constructing the imidazole framework. researchgate.net

Several named reactions have become cornerstones of imidazole synthesis, including the Debus-Radziszewski reaction, the Phillips-Ladenburg reaction, the Wallach reaction, the Weidenhagen reaction, the Bredereck reaction, the Akabori reaction, and the van Leusen reaction. researchgate.net The Debus-Radziszewski synthesis, in particular, is a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, and is commercially employed for producing various imidazoles. wikipedia.orgscribd.com

Strategic Selection of Precursors for 4,5-Diphenyl Imidazole Core Construction

The construction of the 4,5-diphenyl imidazole core, the essential backbone of the target molecule, relies on the careful selection of appropriate starting materials. A common and effective precursor for introducing the 4,5-diphenyl substitution pattern is benzil (B1666583), a 1,2-dicarbonyl compound. tandfonline.comnih.govrasayanjournal.co.in This diketone readily undergoes condensation reactions with an aldehyde and a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to form the desired trisubstituted imidazole ring. tandfonline.comrasayanjournal.co.innih.gov

Another key precursor is an appropriately substituted aldehyde, which will ultimately become the substituent at the 2-position of the imidazole ring. nih.gov In the context of synthesizing the parent 4,5-diphenyl-1H-imidazole, formaldehyde or a suitable equivalent can be used. For derivatives, a wide range of aromatic and heterocyclic aldehydes are compatible with these reaction conditions. rasayanjournal.co.in

The source of the two nitrogen atoms in the imidazole ring is most commonly ammonium acetate. tandfonline.comrasayanjournal.co.in This salt conveniently provides both ammonia and acetic acid, which can catalyze the reaction.

Table 1: Key Precursors for 4,5-Diphenyl Imidazole Synthesis

| Precursor Type | Specific Example | Role in Synthesis |

| 1,2-Dicarbonyl Compound | Benzil | Forms the C4-C5 bond and incorporates the two phenyl groups. |

| Aldehyde | Benzaldehyde (for 2-phenyl derivative) | Provides the C2 carbon and its substituent. |

| Nitrogen Source | Ammonium Acetate | Supplies the two nitrogen atoms for the imidazole ring. |

Debus-Radziszewski Condensation and its Variants for Imidazole Ring Formation

The Debus-Radziszewski reaction is a classic and widely utilized method for synthesizing polysubstituted imidazoles. wikipedia.orgscribd.comresearchgate.net This multi-component condensation involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and two equivalents of ammonia (often from ammonium acetate). wikipedia.orgijprajournal.com The reaction is typically carried out by refluxing the components in a suitable solvent, such as glacial acetic acid.

The mechanism is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This diimine then reacts with the aldehyde to form the final imidazole product. wikipedia.org Despite its long history, the Debus-Radziszewski synthesis can sometimes suffer from low yields and the formation of side products. ijprajournal.com

To address these limitations, various modifications and improvements have been developed. These include the use of microwave irradiation under solvent-free conditions, which has been shown to improve yields and reduce reaction times compared to conventional heating methods. rasayanjournal.co.in

Multi-Component Reaction Pathways for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. The synthesis of substituted imidazoles is particularly well-suited to MCR approaches. tandfonline.com

A prominent example is the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. This can be achieved by reacting a vicinal diketone, an aldehyde, a primary aromatic amine, and ammonium acetate. nih.gov The use of various catalysts, such as iodine, silica-supported sodium bisulfate, and ferric chloride, has been explored to enhance the efficiency of these reactions. nih.gov One-pot syntheses of trisubstituted imidazoles are also common, typically involving the condensation of a dicarbonyl compound, an aldehyde, and ammonium acetate. rsc.orgrsc.orgsciepub.com

Direct Chlorination Approaches of 4,5-diphenyl-1H-imidazole

Once the 4,5-diphenyl-1H-imidazole core is synthesized, the introduction of a chlorine atom at the 2-position can be achieved through direct chlorination. This approach involves treating the parent imidazole with a suitable chlorinating agent. A specific method for the synthesis of 2-chloro-4,5-diphenyl-1H-imidazole has been reported where the starting material, 4,5-diphenyl-1H-imidazole, is reacted with a chlorinating agent.

Another relevant transformation is the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, which is a fluorescent labeling reagent. medchemexpress.com While not a direct chlorination of the imidazole ring itself, it demonstrates the manipulation of a substituent at the 2-position to introduce a reactive chloro-containing functional group.

Cyclization Strategies Involving Chloro-Substituted Precursors

An alternative to direct chlorination is the construction of the imidazole ring from precursors that already contain the necessary chlorine atom. This strategy can offer advantages in terms of regioselectivity, as the position of the chlorine atom is predetermined by the starting material.

For instance, the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles has been achieved by reacting 4,5-diphenyl-1H-imidazol-2-thiol with benzyl (B1604629) bromide derivatives. scirp.org A similar approach could be envisioned using a chloro-substituted precursor in place of the thiol. Furthermore, the synthesis of 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles involves the coupling of the same thiol with 2-(chloromethyl)-1H-benzimidazoles. scirp.orgsemanticscholar.org This highlights the utility of chloro-substituted reagents in building more complex imidazole-containing structures.

A more direct example involves the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, where 4-chlorobenzaldehyde (B46862) is used as one of the primary precursors in a reaction with benzil and ammonium acetate in glacial acetic acid. This demonstrates the successful incorporation of a chloro-substituent into the final imidazole product from the outset of the synthesis.

Catalytic Methodologies in the Synthesis of 2-Chloro-4,5-diphenyl-1H-imidazole

Catalysis plays a crucial role in modern organic synthesis, often leading to higher yields, shorter reaction times, and more environmentally friendly processes. The synthesis of substituted imidazoles, including those with chloro-substituents, has benefited significantly from the development of various catalytic systems.

Copper(I) iodide (CuI) has been effectively used as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil, various aldehydes, and ammonium acetate. rsc.org This method is noted for its rapid reaction times and high yields. rsc.orgrsc.orgrsc.org

Microwave-assisted synthesis, often in conjunction with a catalyst, has also emerged as a powerful tool. For example, the condensation of benzil, 4-chlorobenzaldehyde, and ammonium acetate has been successfully carried out using glyoxylic acid as a catalyst under solvent-free microwave irradiation, yielding 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole in high yield and a very short reaction time. rasayanjournal.co.in

Table 2: Comparison of Catalytic Methods for Imidazole Synthesis

| Catalyst | Precursors | Reaction Conditions | Key Advantages |

| Copper(I) Iodide (CuI) | Benzoin/Benzil, Aldehyde, Ammonium Acetate | Methanol, Reflux | Rapid reaction, High yields |

| Glyoxylic Acid | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Solvent-free, Microwave irradiation | High yield, Very short reaction time |

| Silicotungstic Acid | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Ethanol, Reflux | Efficient, Catalyst can be optimized |

| Diethyl Ammonium Hydrogen Phosphate | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Solvent-free, Thermal | Cost-effective, Reusable catalyst, High yields |

Optimization of Reaction Conditions and Process Efficiency in Imidazole Synthesis

The efficient synthesis of 2-chloro-4,5-diphenyl-1H-imidazole is critical for its application in further chemical synthesis. Optimization of reaction conditions is key to maximizing yield, minimizing by-products, and ensuring the economic viability and environmental sustainability of the process. Research efforts in the broader field of substituted imidazole synthesis focus on several key parameters, including the choice of chlorinating agent, catalyst, solvent, and reaction temperature.

While specific, detailed optimization studies for the direct synthesis of 2-chloro-4,5-diphenyl-1H-imidazole are not extensively documented in publicly available research, the principles can be drawn from analogous syntheses of structurally similar compounds, such as other halogenated imidazoles. A primary route to the target compound involves the chlorination of the 4,5-diphenyl-1H-imidazole (lophine) precursor. The optimization of this specific transformation is paramount.

Key Optimization Parameters:

Chlorinating Agent and Catalyst System: The choice of chlorinating agent is fundamental. Stronger agents may lead to over-chlorination or degradation, while milder agents may require catalysts or activators to achieve a desirable reaction rate and yield. In a representative synthesis of a related compound, 2-chloro-4,5-dimethyl-1H-imidazole, Trichloroisocyanuric acid (TCICA) has been used effectively as the chlorinating agent. The efficiency of this reaction was enhanced by the use of thiourea (B124793) as an activating agent. This system provided a high yield (76%) while minimizing the formation of dichlorinated impurities to less than 5%. The optimization for the 4,5-diphenyl analogue would involve screening the molar equivalents of TCICA and the activator to balance reactivity and selectivity.

Solvent Selection: The solvent plays a crucial role in stabilizing reactants and transition states. For many imidazole syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) are favored as they can effectively stabilize zwitterionic intermediates that may form during the reaction. For the chlorination step, solvents like ethyl acetate have been shown to be effective, providing a suitable medium for the reaction to proceed cleanly. Optimization would involve testing a matrix of solvents with varying polarities to find the ideal balance between reactant solubility and reaction efficiency.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures typically reduce the required reaction time but can also lead to the formation of undesired by-products. For the TCICA-based chlorination of the dimethyl analogue, a temperature of 70°C with a reaction time of 18 hours was found to be effective. A detailed optimization for the synthesis of 2-chloro-4,5-diphenyl-1H-imidazole would involve careful monitoring of the reaction progress at various temperatures to identify the optimal point that maximizes yield before significant by-product formation occurs.

Research Findings from Analogous Syntheses

Detailed findings from the synthesis of similar chloro-imidazoles provide a clear blueprint for the optimization of the synthesis of 2-chloro-4,5-diphenyl-1H-imidazole. The data below is from a reported synthesis of 2-chloro-4,5-dimethyl-1H-imidazole, which serves as a valuable model.

Table 1: Reaction Conditions for a Model Synthesis of a 2-Chloro-imidazole Derivative

| Parameter | Condition | Observation/Outcome |

|---|---|---|

| Chlorinating Agent | Trichloroisocyanuric acid (TCICA) | Effective C2-chlorination of the imidazole ring. |

| Activator | Thiourea | Used in catalytic amounts (0.03 eq) to facilitate the reaction. |

| Solvent | Ethyl acetate | Provided a suitable reaction medium. |

| Temperature | 70°C | Balanced reaction rate with process control. |

| Reaction Time | 18 hours | Sufficient time for reaction completion. |

| Product Yield | 76% | High conversion to the desired product. |

Further improvements in process efficiency for imidazole synthesis have been achieved through the use of specialized catalysts and reaction technologies. While not specific to the final chlorination step, nickel or palladium catalysts have been reported to significantly enhance the efficiency of cross-coupling reactions to produce substituted imidazoles, often achieving yields greater than 80%. The application of microwave irradiation is another modern technique used to accelerate reaction times and improve yields in the synthesis of triaryl-imidazoles, demonstrating the potential for advanced technologies to enhance process efficiency. aip.org

Advanced Spectroscopic and Crystallographic Investigations of 2 Chloro 4,5 Diphenyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-chloro-4,5-diphenyl-1H-imidazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole shows a characteristic broad singlet for the N-H proton around 12.69 ppm. rsc.org The aromatic protons appear as a series of multiplets between 7.24 and 7.83 ppm. rsc.org For the related isomer, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the N-H proton appears further downfield at 12.81 ppm, with the aromatic protons resonating in the 7.22-7.57 ppm range, and a distinct doublet at 8.11 ppm. rsc.org Dynamic NMR studies on related 2-(aryl)-4,5-diphenyl-1H-imidazoles have shown that proton exchange can lead to the existence of two tautomeric forms in solution, which can be observed in the ¹H NMR spectrum. researchgate.net

The ¹³C NMR spectrum provides further structural confirmation. For 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, carbon signals are observed across a range from approximately 127 ppm to 144 ppm in DMSO-d₆. rsc.org Key signals include those for the imidazole (B134444) ring carbons and the various carbons of the phenyl and chlorophenyl substituents. rsc.orgrsc.org Similarly, the ¹³C NMR spectrum for the 2-(4-chlorophenyl) isomer shows a series of peaks between 127.12 and 144.98 ppm, confirming the carbon framework of the molecule. rsc.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for 2-chloro-4,5-diphenyl-1H-imidazole Isomers in DMSO-d₆

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 12.69 (s, 1H, NH), 7.81-7.83 (m, 1H), 7.61-7.64 (m, 1H), 7.24-7.57 (m, 12H) | 143.8, 137.37, 135.5, 132.07, 132.02, 131.31, 130.73, 130.68, 130.46, 129.18, 128.7, 128.39, 128.24, 127.7, 127.08 | rsc.org |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 12.81 (br, 1H, NH), 8.11 (d, 2H, J=8.4 Hz), 7.22-7.57 (m, 12H) | 144.98, 137.78, 135.42, 133.31, 131.33, 129.47, 129.31, 129.27, 128.89, 128.71, 128.42, 127.59, 127.41, 127.12 | rsc.org |

Note: s = singlet, d = doublet, m = multiplet, br = broad.

Multi-Dimensional NMR Techniques for Connectivity and Conformational Analysis

While specific multi-dimensional NMR studies like COSY, HSQC, or HMBC for 2-chloro-4,5-diphenyl-1H-imidazole are not extensively detailed in the reviewed literature, these techniques are standard tools for unambiguous signal assignment. malayajournal.org A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks within the phenyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra are invaluable for correlating protons with their directly attached carbons and with carbons two to three bonds away, respectively. This would definitively assign each proton and carbon signal to its specific position in the molecule, confirming the connectivity between the imidazole core and the phenyl and chlorophenyl rings.

Solid-State NMR Applications for Polymorphic Forms and Supramolecular Arrangements

No specific solid-state NMR (ssNMR) studies on 2-chloro-4,5-diphenyl-1H-imidazole were found in the search results. However, ssNMR is a powerful technique for probing the structure of crystalline materials. It is particularly useful for distinguishing between different polymorphic forms, which are crystals of the same compound with different molecular packing. Furthermore, ssNMR can provide insights into supramolecular arrangements by detecting through-space interactions, such as hydrogen bonds, which are critical in defining the crystal lattice. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups and bonding characteristics of the molecule.

The FT-IR spectrum of 2-chloro-4,5-diphenyl-1H-imidazole derivatives, typically recorded from KBr pellets, shows several characteristic absorption bands. rsc.orgresearchgate.net A prominent band in the region of 3425-3446 cm⁻¹ is assigned to the N-H stretching vibration of the imidazole ring. rsc.orgresearchgate.net Aromatic C-H stretching vibrations are observed around 3060 cm⁻¹. rsc.org The C=N stretching of the imidazole ring gives rise to a strong absorption band in the 1599-1681 cm⁻¹ range, while C=C aromatic stretching vibrations appear between 1400 and 1600 cm⁻¹. rsc.orgresearchgate.netresearchgate.net The C-Cl stretching vibration is typically found at lower wavenumbers, around 729 cm⁻¹. researchgate.net

While specific Raman spectra for 2-chloro-4,5-diphenyl-1H-imidazole were not available, Raman spectroscopy is a complementary technique often used to identify similar vibrational modes, particularly for non-polar bonds that are weak in the IR spectrum. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for 2-chloro-4,5-diphenyl-1H-imidazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Imidazole) | 3425 - 3446 | rsc.orgresearchgate.net |

| Aromatic C-H Stretch | ~3060 | rsc.org |

| C=N Stretch (Imidazole) | 1599 - 1681 | rsc.orgresearchgate.netresearchgate.net |

| C=C Stretch (Aromatic) | 1400 - 1600 | researchgate.net |

| C-Cl Stretch | ~729 | researchgate.net |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Precise Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. The molecular formula for 2-chloro-4,5-diphenyl-1H-imidazole is C₂₁H₁₅ClN₂, corresponding to a monoisotopic mass of approximately 330.092 Da. nih.gov

While a detailed experimental fragmentation study for this specific compound is not available, the fragmentation of imidazole derivatives generally follows predictable patterns. nih.gov Upon ionization (e.g., by electron impact or electrospray), the molecular ion ([M]⁺ or [M+H]⁺) is formed. Studies on similar imidazole ribosides show that the imidazole ring itself is quite stable and does not tend to open during fragmentation. nih.gov Instead, fragmentation typically proceeds via the loss of its substituents. For 2-chloro-4,5-diphenyl-1H-imidazole, a plausible fragmentation pathway would involve:

Formation of the molecular ion at m/z 330/332 (due to ³⁵Cl and ³⁷Cl isotopes).

Loss of a chlorine radical (·Cl) to form an ion at m/z 295.

Subsequent fragmentation could involve the loss of small molecules like HCN from the imidazole ring or cleavage of the phenyl groups.

Precise mass measurements using high-resolution mass spectrometry would confirm the elemental composition of the parent ion and its major fragments, lending further support to the proposed structure.

Single-Crystal X-ray Diffraction Analysis: Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 2-chloro-4,5-diphenyl-1H-imidazole was not found, analysis of closely related structures provides significant insight.

For example, the nitrate (B79036) salt of a larger molecule containing the 4,5-diphenyl-1H-imidazol-2-yl moiety crystallizes in the monoclinic space group P2₁/c. researchgate.netiosrjournals.org In another related compound, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, which is isomorphous with its chloro-analogue, the phenyl and substituted phenyl rings are not coplanar with the central imidazole ring, exhibiting significant dihedral angles. nih.gov The phenyl rings are twisted with respect to the imidazole plane at angles of 30.1° and 64.3°, while the bromophenyl ring has a dihedral angle of 42.0°. nih.gov Similar non-planar arrangements are expected for 2-chloro-4,5-diphenyl-1H-imidazole due to steric hindrance between the bulky phenyl groups.

Table 3: Representative Crystallographic Data for a Related Imidazole Derivative (4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netiosrjournals.org |

| Space Group | P2₁/c | researchgate.netiosrjournals.org |

| a (Å) | 14.682 (5) | researchgate.netiosrjournals.org |

| b (Å) | 14.514 (5) | researchgate.netiosrjournals.org |

| c (Å) | 18.460 (5) | researchgate.netiosrjournals.org |

| β (°) | 128.210 (5) | researchgate.netiosrjournals.org |

| V (ų) | 3090.9 (17) | researchgate.netiosrjournals.org |

| Z | 4 | researchgate.netiosrjournals.org |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of imidazole derivatives is heavily influenced by hydrogen bonding. The N-H group of the imidazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. rsc.org In the crystal structure of the aforementioned nitrate salt, the packing is stabilized by a network of intermolecular hydrogen bonds, including N-H···O(nitrate) and C-H···Cl interactions. researchgate.netiosrjournals.org These interactions link the molecules together, forming a stable three-dimensional network. iosrjournals.org In other imidazole structures, N-H···N hydrogen bonds can form one-dimensional chains, which are then connected by other weak interactions like C-H···π to build a 3D architecture. researchgate.net Such hydrogen bonding networks are crucial in determining the solid-state properties of 2-chloro-4,5-diphenyl-1H-imidazole.

Conformational Studies in the Solid State and Dihedral Angle Analysis

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the solid-state conformation and specific dihedral angles for the compound 2-chloro-4,5-diphenyl-1H-imidazole (CAS Number: 5496-32-2) are not publicly available.

Crystallographic analysis is essential for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This technique provides definitive information on bond lengths, bond angles, and the torsional or dihedral angles between different planar fragments of a molecule. Such data would be required to conduct a thorough analysis of the solid-state conformation of 2-chloro-4,5-diphenyl-1H-imidazole, including the spatial orientation of the two phenyl rings and the 2-chlorophenyl group relative to the central imidazole core.

Without access to the specific crystallographic information file (CIF) or a peer-reviewed publication detailing the single-crystal X-ray diffraction study of 2-chloro-4,5-diphenyl-1H-imidazole, a detailed and accurate discussion of its solid-state conformational parameters and dihedral angles cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,5 Diphenyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic characteristics and reactivity of imidazole (B134444) derivatives. ppor.azorientjchem.org By employing methods such as B3LYP with various basis sets, researchers can accurately model the molecule's properties. ppor.azorientjchem.org

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial in understanding the chemical reactivity and kinetic stability of a molecule. acadpubl.eu The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic transitions. irjweb.com For instance, in a related diphenyl-1H-imidazole derivative, a HOMO-LUMO energy gap of 2.653 eV was calculated, indicating high stability. ppor.az In another study on a chloro-substituted imidazole, the HOMO-LUMO energy gap was found to be 4.0106 eV, suggesting good chemical stability. acadpubl.eumalayajournal.org The distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to participate in electron donation and acceptance, respectively. acadpubl.eumalayajournal.org

Table 1: Frontier Molecular Orbital Data for Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL | - | - | 2.653 |

This table presents data from related imidazole compounds to illustrate the typical range of HOMO, LUMO, and energy gap values.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for interpretation. researchgate.netpreprints.org

Red and Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net In imidazole derivatives, these regions are often localized on nitrogen atoms. orientjchem.org

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

The MEP map provides a visual representation of how a molecule will interact with other charged species, offering insights into its intermolecular interactions and reactivity patterns. malayajournal.orgnih.gov

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), are employed for high-accuracy calculations of molecular energies and structures. nih.gov These methods, often used in conjunction with DFT, provide a detailed understanding of the conformational behavior and vibrational spectra of imidazole derivatives. nih.gov For instance, studies on related benzimidazole (B57391) compounds have utilized ab initio HF and various DFT methods with the 6-311G** basis set to investigate their structural stability and vibrational frequencies. nih.gov The calculated geometric parameters from these methods are often in good agreement with experimental data. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model reaction pathways and analyze the transition states of chemical reactions involving 2-chloro-4,5-diphenyl-1H-imidazole. This involves calculating the potential energy surface of a reaction to identify the lowest energy path from reactants to products, including the high-energy transition state. While specific studies on this exact molecule are limited, the general approach has been applied to understand reactions of similar imidazole-containing compounds. For example, DFT calculations have been used to investigate the reaction mechanisms of N-containing nucleophiles, such as imidazole derivatives, with organophosphates. acs.org These studies help in understanding the catalytic activity and degradation pathways of these compounds. acs.org

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Methods like DFT can be used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govnih.gov These calculated spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. nih.govnih.gov For instance, theoretical calculations on related imidazole derivatives have been used to assign vibrational bands and analyze their electronic transitions. nih.govnih.gov Such computational spectroscopy provides a deeper understanding of the molecule's structure and electronic properties. nih.gov

Reactivity and Mechanistic Pathways of 2 Chloro 4,5 Diphenyl 1h Imidazole

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the imidazole (B134444) ring is susceptible to nucleophilic attack, a common feature for halogens on electron-deficient heterocyclic systems. This reactivity allows for the introduction of a wide variety of functional groups onto the imidazole core. The general mechanism is a nucleophilic aromatic substitution (SNAr), which typically proceeds via a stepwise pathway involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is enhanced by the electron-withdrawing nature of the imidazole ring.

The C-2 chloro group can be displaced by a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can displace the chloride to form 2-aminoimidazole derivatives. For instance, imidazole derivatives are known to react with various amines. The reaction of 2-halopyridinium salts with amines proceeds readily, highlighting the susceptibility of chloro-substituted N-heterocycles to amination. While direct examples on 2-chloro-4,5-diphenyl-1H-imidazole are not extensively detailed, the principles of SNAr reactions on similar substrates suggest this pathway is highly feasible. researchgate.net It is important to distinguish this from N-alkylation on the imidazole ring itself, such as the reaction of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate (B1199739), where the nucleophilic nitrogen of the imidazole ring attacks the electrophile. acs.org Nitrogen-containing bases like imidazole derivatives have also been studied for their catalytic activity in hydrolysis reactions. nih.gov

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are particularly potent nucleophiles due to the high polarizability of sulfur. rsc.orgnih.gov They can effectively displace the C-2 chlorine to yield 2-thioether-substituted imidazoles. Studies on other halogenated imidazoles, such as 1-protected 2,4,5-tribromoimidazole (B189480), show that reaction with sodium alkane or arenethiolates results in the selective displacement of the 2-bromo atom. rsc.org The enhanced nucleophilicity of sulfur compounds makes them excellent partners in SNAr reactions, often proceeding under mild conditions. nih.govnih.gov

Oxygen Nucleophiles: Alkoxides and hydroxides can also serve as nucleophiles, although they are generally less reactive than sulfur or nitrogen nucleophiles in this context. The reaction of 1-protected 2,4,5-tribromoimidazole with sodium isopropoxide in isopropyl alcohol leads to the displacement of the 2-bromine atom, demonstrating the viability of using oxygen nucleophiles to form 2-alkoxyimidazoles. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Halo-Imidazoles

| Nucleophile Type | Example Nucleophile | Substrate Example | Product Type | Reference |

| Nitrogen | Amines | 2-halopyridinium salts | 2-Amino-substituted heterocycles | researchgate.net |

| Sulfur | Sodium arenethiolates | 1-protected 2,4,5-tribromoimidazole | 2-(Arylthio)-imidazole | rsc.org |

| Oxygen | Sodium isopropoxide | 1-protected 2,4,5-tribromoimidazole | 2-Isopropoxy-imidazole | rsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C-Cl bond at the C-2 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a base. acs.orgrsc.org It is a powerful method for forming biaryl linkages. Halogenated imidazoles are suitable substrates for Suzuki couplings, reacting with various arylboronic acids to yield arylated imidazoles. acs.orgnih.gov For 2-chloro-4,5-diphenyl-1H-imidazole, a Suzuki reaction with an arylboronic acid (Ar-B(OH)₂) would yield a 2-aryl-4,5-diphenyl-1H-imidazole. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to give the final product and regenerate the catalyst. rsc.orgrsc.org The synthesis of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives has been achieved using this methodology. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. rsc.orgmdpi.comdoi.org This method is highly effective for synthesizing aryl-alkyne structures. The reaction can be performed under mild conditions and is tolerant of various functional groups. rsc.orgdoi.org Coupling 2-chloro-4,5-diphenyl-1H-imidazole with a terminal alkyne (R-C≡CH) would produce a 2-alkynyl-4,5-diphenyl-1H-imidazole, a valuable building block for more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a versatile method for the synthesis of N-arylated compounds. While specific examples utilizing 2-chloro-4,5-diphenyl-1H-imidazole are not prominent in the literature, the reaction is broadly applicable to aryl chlorides and various primary or secondary amines, suggesting its potential for synthesizing a wide array of 2-amino-4,5-diphenyl-1H-imidazole derivatives.

Table 2: Overview of Cross-Coupling Reactions for 2-Chloro-4,5-diphenyl-1H-imidazole

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Bond | Product Class | Reference |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., PdCl₂(dppf)), Base | C-C | 2-Aryl-4,5-diphenyl-1H-imidazoles | nih.govacs.orgnih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C | 2-Alkynyl-4,5-diphenyl-1H-imidazoles | rsc.orgmdpi.comdoi.org |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd catalyst, Ligand, Base | C-N | 2-Amino-4,5-diphenyl-1H-imidazoles | General |

Electrophilic Aromatic Substitution on the Phenyl Moieties

The two phenyl rings at the C-4 and C-5 positions can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. The imidazole ring, being a heteroaromatic system, generally acts as an electron-withdrawing group via its inductive effect. This deactivates the attached phenyl rings towards electrophilic attack compared to unsubstituted benzene.

Ring-Opening and Rearrangement Reactions of the Imidazole Core

While the imidazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. For instance, studies on 2-acylimidazoles have shown that the C-C bond between the acyl group and the imidazole ring can be cleaved under neutral conditions without the need for catalysts. rsc.org

Photochemical conditions can also induce significant rearrangements. The photolysis of 4,5-diphenyl-imidazoles is known to cause an intramolecular cyclization, leading to the formation of phenanthro[9,10-d]imidazole systems. acs.org This transformation involves the oxidative cyclization of the two phenyl rings, driven by UV irradiation.

Photochemical Transformations and Photoinduced Reactions

The photochemical behavior of 2-chloro-4,5-diphenyl-1H-imidazole is related to that of its parent compound, 2,4,5-triphenyl-1H-imidazole, also known as lophine. Lophine and its derivatives are renowned for their chemiluminescence, a process that involves chemical oxidation to an excited state that emits light upon relaxation. mdpi.com

Upon UV irradiation, several pathways are possible:

C-Cl Bond Cleavage: The carbon-chlorine bond can undergo homolytic cleavage upon absorption of UV light, generating a 2-imidazolyl radical and a chlorine radical. This is a common photochemical pathway for aryl chlorides. rsc.org

Intramolecular Cyclization: As mentioned previously, photolysis can induce cyclization between the C-4 and C-5 phenyl rings to form a phenanthro[9,10-d]imidazole structure. acs.org This is a characteristic reaction for stilbene-like systems.

Ring Fragmentation: High-energy UV light can lead to the fragmentation of the imidazole ring itself. Studies on the photolysis of gas-phase imidazole have identified several non-radiative relaxation pathways following UV excitation, including N-H bond dissociation and ring fragmentation. acs.org These fundamental processes could also be relevant for more complex derivatives like 2-chloro-4,5-diphenyl-1H-imidazole.

Photooxidation: In the presence of oxygen, photoinduced reactions can lead to oxidation products. The photochemistry of nitroimidazoles, for example, is a critical aspect of their atmospheric degradation and involves processes like loss of the nitro group and hydroxylation.

Investigations into Reaction Kinetics and Thermodynamic Parameters

The kinetics of reactions involving 2-chloro-4,5-diphenyl-1H-imidazole, particularly nucleophilic substitution, are expected to follow the patterns typical for SNAr reactions. The reaction rate is dependent on the concentration of both the imidazole substrate and the nucleophile. The rate-determining step is generally the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net Studies on the amination kinetics of nitrochlorobenzenes provide a model for understanding how substrate structure influences reaction rates.

Thermodynamic studies on a series of phenylimidazoles, including 4,5-diphenylimidazole (B189430) (4,5-DPhI) and 2,4,5-triphenylimidazole (B1675074) (2,4,5-TPhI), provide insight into the stability of these compounds. The heat capacity, volatility, and fusion properties have been experimentally measured. For example, the melting point for 4,5-DPhI is 506.6 K, while for 2,4,5-TPhI it is 549.4 K, indicating that the addition of the third phenyl group significantly increases the thermal stability of the crystal lattice. Thermodynamic parameters for other imidazole derivatives have also been calculated using computational methods, showing that the formation of the imidazole structure is an energetically favorable process.

Table 3: Selected Thermodynamic Data for Related Phenylimidazoles at T = 298.15 K

| Compound | Melting Temp (Tₘ) | Enthalpy of Fusion (ΔfusH°m) | Entropy of Fusion (ΔfusS°m) | Reference |

| 4,5-Diphenylimidazole | 506.6 ± 0.9 K | 40.5 ± 0.6 kJ·mol⁻¹ | 79.9 ± 1.2 J·K⁻¹·mol⁻¹ | |

| 2,4,5-Triphenylimidazole | 549.4 ± 0.9 K | 44.8 ± 0.5 kJ·mol⁻¹ | 81.5 ± 0.9 J·K⁻¹·mol⁻¹ |

Derivatization Strategies and Analogue Synthesis from the 2 Chloro 4,5 Diphenyl 1h Imidazole Scaffold

Design Principles for Structural Modification and Library Synthesis

The design of derivatives from the 2-chloro-4,5-diphenyl-1H-imidazole scaffold is often guided by the principles of combinatorial chemistry and multicomponent reactions (MCRs) to rapidly generate a multitude of structurally diverse analogues. mdpi.com The primary goal is to explore the chemical space around the core structure to identify compounds with enhanced biological activity. univ-ovidius.ronih.gov

One-pot synthesis is a common and efficient strategy for creating libraries of substituted imidazoles. nih.govacs.org This approach involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) salt in a single reaction vessel. nih.govnih.gov By varying these components, a wide array of substituents can be introduced at the N-1, C-2, and C-4/C-5 positions of the imidazole (B134444) ring.

The use of various catalysts is central to optimizing these syntheses, improving yields, and promoting greener reaction conditions. mdpi.com Heterogeneous catalysts, ionic liquids, and nano-catalysts have been employed to facilitate the synthesis of tetrasubstituted imidazoles. nih.gov For instance, a novel polymeric catalyst, poly(AMPS-co-AA), has been used for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, offering advantages like high yields, short reaction times, and easy catalyst recovery. mdpi.com

The fundamental design principle involves leveraging the reactivity of different positions on the imidazole scaffold:

N-1 Position: The nitrogen atom is a nucleophilic site, readily undergoing alkylation or arylation. nih.govrsc.orgrsc.org

C-2 Position: The chloro-substituent at C-2 can be a leaving group for nucleophilic substitution, although this is less commonly exploited than modifications of the attached phenyl ring. A more frequent approach is to introduce diversity by using different substituted aldehydes in the initial cyclization reaction. researchgate.net

C-4 and C-5 Phenyl Rings: These rings can be functionalized through the use of substituted benzil (B1666583) in the initial synthesis or via standard aromatic substitution reactions on the final product.

Imidazole Core as a Ligand: The imidazole nucleus can act as a ligand, coordinating with transition metals to form complexes with unique properties. nih.gov

The following table summarizes various synthetic approaches for creating imidazole libraries.

| Reaction Type | Components | Catalyst/Conditions | Outcome |

| One-Pot Cyclocondensation | Benzil, Aldehyde, Ammonium Acetate (B1210297) | Glacial Acetic Acid, Reflux | Trisubstituted Imidazoles |

| Multicomponent Reaction | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Various catalysts (e.g., SBA-sulfonic acid, FeCl₃·6H₂O) | Tetrasubstituted Imidazoles |

| Solvent-Free Synthesis | Benzil, Aldehyde, Ammonium Acetate | Poly(AMPS-co-AA), Heat | Trisubstituted Imidazoles |

Synthesis of N-Substituted Imidazole Derivatives

The nitrogen atom at the N-1 position of the 2-chloro-4,5-diphenyl-1H-imidazole ring is a key site for derivatization. Its nucleophilicity allows for the introduction of a wide variety of substituents, which can significantly modulate the physicochemical and biological properties of the resulting compounds.

A common strategy for N-substitution is the reaction with alkyl halides in the presence of a base. For example, reacting the parent imidazole with ethyl chloroacetate (B1199739) in dry acetone (B3395972) yields the corresponding N-acetic acid ethyl ester derivative. nih.gov This ester can then be further modified, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which serves as a versatile intermediate for synthesizing more complex molecules. nih.gov

N-arylation can also be achieved, leading to compounds with altered electronic and steric profiles. The synthesis of 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has been reported via a one-pot reaction involving benzil, 4-chlorobenzaldehyde (B46862), and benzylamine. rsc.org

In some synthetic strategies, the N-1 position is protected to allow for selective modification at other positions of the imidazole ring. acs.org A tetrahydro-2H-pyran-2-yl group has been used as a protecting group for this purpose. acs.org

The table below details examples of N-substituted derivatives synthesized from the imidazole scaffold.

| N-1 Substituent | Reagent | Reaction Conditions | Resulting Derivative |

| -CH₂COOC₂H₅ | Ethyl chloroacetate | Dry acetone, reflux | 2-(4-chlorophenyl)-4,5-diphenyl-imidazol-1-yl)-acetic acid ethyl ester nih.gov |

| -CH₂CONHNH₂ | Hydrazine hydrate | Absolute ethanol | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide nih.gov |

| -CH₂C₆H₅ (Benzyl) | Benzylamine | SBA-sulfonic acid, 140°C | 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org |

| -CH(Aryl)₂ | Various | Multistep synthesis | 1-(diarylmethyl)-2-chloro-4,5-diphenyl-1H-imidazole |

Introduction of Diverse Functional Groups onto the Phenyl Rings

Introducing functional groups onto the phenyl rings at the C-2, C-4, and C-5 positions is a primary strategy for tuning the properties of the imidazole core. This is most commonly achieved by utilizing appropriately substituted starting materials in the initial imidazole synthesis.

Similarly, functional groups can be introduced onto the C-4 and C-5 phenyl rings by starting with a substituted benzil derivative. While less common, this approach provides another avenue for structural diversification.

Post-synthesis modification of the phenyl rings is also possible through standard electrophilic or nucleophilic aromatic substitution reactions, although this is often more complex due to potential side reactions with the imidazole core.

The following table presents examples of derivatives with functionalized phenyl rings.

| Position of Phenyl Ring | Substituent | Starting Material | Reference |

| C-2 | 4-Chloro | 4-Chlorobenzaldehyde | nih.gov |

| C-2 | 2-Chloro | 2-Chlorobenzaldehyde | researchgate.net |

| C-2 | 4-Fluoro | 4-Fluorobenzaldehyde | sci-hub.se |

| C-2 | 4-Nitro | 4-Nitrobenzaldehyde | researchgate.net |

| C-2 | 4-Hydroxy | 4-Hydroxybenzaldehyde | researchgate.net |

| C-1 and C-2 | 4-Methoxy (on C-1 phenyl), 4-Chloro (on C-2 phenol) | 4-Methoxyaniline, 5-Chlorosalicylaldehyde | nih.gov |

| C-2 | Anthracene | 9-Anthraldehyde |

Construction of Poly-Imidazoles or Dimeric/Oligomeric Structures

The synthesis of molecules containing multiple imidazole units, either as dimers, oligomers, or polymers, represents an advanced derivatization strategy. These larger structures can exhibit unique photophysical properties or engage in multivalent binding interactions with biological targets.

An example of a dimeric structure is the synthesis of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol. This compound was synthesized from the reaction of benzil with 2,6-diformyl-4-chlorophenol in the presence of ammonium acetate and glacial acetic acid. In this structure, two 4,5-diphenyl-1H-imidazol-2-yl units are attached to a central 4-chlorophenol (B41353) ring.

Another reported structure is 1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, which represents a biimidazole derivative where two imidazole units are linked together.

The development of polymeric catalysts for imidazole synthesis, such as crosslinked poly(AMPS-co-AA), also falls under this category, where the imidazole moiety is part of a larger polymeric framework. mdpi.com

| Structure Type | Compound Name | Synthetic Approach |

| Dimeric | 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol | Reaction of benzil with 2,6-diformyl-4-chlorophenol and ammonium acetate |

| Biimidazole | 1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Not detailed in the provided search results |

| Polymeric | Poly(AMPS-co-AA) | Crosslinking polymerization of 2-acrylamido-2-methyl propane (B168953) sulfonic acid and N,N'-methylene bisacrylamide mdpi.com |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The stereoselective synthesis of chiral analogues of 2-chloro-4,5-diphenyl-1H-imidazole is not a widely reported area in the reviewed literature. The standard synthetic routes to this scaffold typically involve achiral starting materials and reagents, leading to achiral products.

However, the synthesis of chiral imidazoles, in a broader context, is an active area of research. Chiral bicyclic imidazole catalysts have been designed and applied in various enantioselective reactions. nih.gov These catalysts often possess a rigid, chiral scaffold that effectively controls the stereochemical outcome of a reaction.

Strategies for synthesizing chiral imidazoles generally fall into a few categories:

Use of Chiral Starting Materials: Incorporating a chiral building block, such as a chiral amine or aldehyde, in a multicomponent reaction can lead to chiral imidazole products.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in the formation of the imidazole ring or in subsequent derivatization steps.

Resolution of Racemates: A racemic mixture of a chiral imidazole can be separated into its constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent.

While these general principles exist for creating chiral imidazoles, their specific application to the 2-chloro-4,5-diphenyl-1H-imidazole scaffold to generate chiral analogues has not been extensively documented in the available research. The development of such methods could open new avenues for exploring the structure-activity relationships of this important class of compounds, particularly for targets where chirality is a key determinant of biological activity.

Advanced Research Applications of 2 Chloro 4,5 Diphenyl 1h Imidazole As a Synthetic Building Block

Utility in Complex Molecule Synthesis and Natural Product Mimics

There is a significant gap in the scientific literature regarding the specific application of 2-chloro-4,5-diphenyl-1H-imidazole as a starting material or intermediate in the total synthesis of complex molecules or the creation of natural product mimics. While the broader class of imidazole (B134444) derivatives is of great interest to medicinal chemists due to their presence in numerous biologically active natural products, the targeted use of this particular chloro-substituted diphenyl-imidazole as a foundational scaffold has not been detailed in available research. The reactivity of the C-Cl bond in haloimidazoles suggests its potential for carbon-carbon and carbon-heteroatom bond formation, which are fundamental transformations in the synthesis of intricate molecular structures. However, specific instances of such applications for this compound are not documented.

Role as a Precursor for Novel Heterocyclic Scaffolds

The transformation of 2-chloro-4,5-diphenyl-1H-imidazole into novel heterocyclic scaffolds is an area that holds theoretical promise but lacks concrete examples in published research. In principle, the chlorine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities and the subsequent construction of fused or linked heterocyclic systems. For instance, reactions with dinucleophiles could potentially lead to the formation of bicyclic or polycyclic aromatic systems containing the imidazole core. Despite the logical synthetic pathways, there are no specific reports of 2-chloro-4,5-diphenyl-1H-imidazole being utilized for this purpose. The synthesis of related 2,4-diarylimidazoles has been achieved through methods like the Suzuki cross-coupling of iodinated and brominated imidazoles, but not explicitly starting from the 2-chloro-4,5-diphenyl variant.

Contribution to Organic Materials Chemistry

The role of 2-chloro-4,5-diphenyl-1H-imidazole as a precursor in the design of organic materials is not described in the available scientific literature. The triphenyl-substituted imidazole core suggests potential for creating materials with interesting photophysical or electronic properties. The chloro-substituent could serve as a handle for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures. Nevertheless, there are no published studies that demonstrate the use of 2-chloro-4,5-diphenyl-1H-imidazole in the design or synthesis of organic materials such as polymers, dyes, or electronic components.

Emerging Research Directions and Future Perspectives in Halogenated Diphenyl Imidazole Chemistry

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the synthesis of halogenated diphenyl imidazoles, with a focus on minimizing environmental impact and enhancing process efficiency. Key areas of development include flow chemistry and solvent-free synthesis.

Flow Chemistry: Continuous-flow synthesis is emerging as a powerful technique for the preparation of imidazole (B134444) derivatives. acs.orgnih.govnih.gov This methodology offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for automation. researchgate.net For instance, the use of high-temperature and high-pressure conditions in continuous flow reactors can significantly reduce reaction times, often from hours to mere minutes. acs.org This intensification of reaction conditions is crucial for the efficient synthesis of complex imidazole structures. acs.org Furthermore, flow chemistry setups can be integrated with in-line purification techniques, such as liquid-liquid extraction, to provide high-purity products directly from the reaction stream. nih.gov The development of photo-induced decarboxylative annulation in a continuous-flow microreactor containing an immobilized ruthenium catalyst represents a novel and environmentally benign approach to constructing fused imidazole derivatives. rsc.org

Solvent-Free Synthesis: The elimination of volatile and often hazardous organic solvents is a cornerstone of green chemistry. Research is exploring solvent-free or mechanochemical methods for the synthesis of imidazole derivatives. For example, the use of a pestle and mortar to mix an imidazole N-oxide with a chlorinating agent in open air has been shown to produce 2-chloroimidazoles in excellent yields without the need for a solvent. researchgate.net These solvent-free approaches not only reduce waste but can also lead to faster reaction times and simpler work-up procedures.

The following table summarizes key aspects of sustainable methodologies in the context of imidazole synthesis.

| Methodology | Advantages | Example Application |

| Flow Chemistry | Enhanced reaction control, reduced reaction times, improved safety, potential for automation. acs.orgresearchgate.net | High-temperature/high-pressure synthesis of 1H-4-substituted imidazoles. acs.org |

| Solvent-Free Synthesis | Reduced waste, faster reactions, simpler work-up. researchgate.net | Deoxygenative chlorination of 2-unsubstituted imidazole N-oxides using oxalyl chloride. researchgate.net |

| Photocatalysis in Flow | Environmentally benign, high yields, significantly shorter reaction times. rsc.org | Synthesis of fused imidazole derivatives using an immobilized ruthenium catalyst. rsc.org |

Applications of Artificial Intelligence and Machine Learning in Imidazole Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry, offering the potential to accelerate the discovery and optimization of novel molecules and reactions. chemai.io In the context of halogenated diphenyl imidazoles, these computational approaches are being applied to predict reaction outcomes and to design new derivatives with desired properties.

Rational Molecular Design: Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are being used to design new imidazole derivatives with enhanced biological activities. scielo.brresearchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its activity, allowing for the in-silico screening of virtual compounds. researchgate.net This approach has been successfully used to design novel imidazole-based compounds with potential anti-melanoma activity. scielo.br Molecular docking studies, often used in conjunction with QSAR, help to predict how a designed molecule will bind to a specific biological target, providing insights into its potential mechanism of action. mdpi.com

The integration of AI and ML in imidazole chemistry is summarized in the table below.

| Application Area | Technique | Objective |

| Reaction Prediction | AI-based reaction predictors | Predict reaction products, yields, and potential impurities. openreview.netresearchgate.net |

| Molecular Design | QSAR, Molecular Docking | Design new imidazole derivatives with specific biological activities. scielo.brmdpi.com |

| Process Optimization | Machine Learning Algorithms | Optimize reaction conditions for improved efficiency and purity. chemai.io |

Exploration of Non-Covalent Interactions for Supramolecular Assemblies

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in determining the three-dimensional structure and properties of molecules in the solid state. The study of these interactions is fundamental to the design of supramolecular assemblies with tailored architectures and functions.

Halogen Bonding: The chlorine atom in 2-chloro-4,5-diphenyl-1H-imidazole can act as a halogen bond donor, forming directional interactions with electron-donating atoms. nih.govacs.org The strength of these halogen bonds generally increases in the order Cl < Br < I. nih.gov Halogen bonding has been shown to be a dominant intermolecular interaction in the crystal structures of several iodoimidazole derivatives, leading to the formation of one-dimensional zigzag ribbons and C-I...π halogen-bonded dimers. nih.govresearchgate.net

Hydrogen Bonding: The N-H group of the imidazole ring is a classic hydrogen bond donor, readily forming interactions with suitable acceptors. ijrar.org These hydrogen bonds, in concert with other non-covalent forces, direct the packing of molecules in the crystal lattice. nih.gov The interplay between hydrogen and halogen bonding can lead to complex and interesting supramolecular architectures.

The table below highlights the key non-covalent interactions relevant to 2-chloro-4,5-diphenyl-1H-imidazole.

| Interaction Type | Description | Significance |

| Halogen Bonding | A directional interaction between an electrophilic region on a halogen atom and a nucleophilic region. acs.org | Influences crystal packing and can be used to design supramolecular assemblies. nih.govresearchgate.net |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. ijrar.org | A primary determinant of molecular recognition and crystal engineering. nih.gov |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. researchgate.net | Contributes to the stability of supramolecular structures. mdpi.com |

Development of Novel Characterization Techniques for Complex Imidazole Systems

The comprehensive characterization of complex imidazole systems, including their reaction dynamics and supramolecular structures, often requires the application of advanced analytical techniques.

Spectroscopic and Spectrometric Methods: Techniques such as FT-IR, FT-Raman, and NMR spectroscopy are routinely used to elucidate the molecular structure of imidazole derivatives. ijrar.org Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of these compounds. For crystalline materials, single-crystal X-ray diffraction (SC-XRD) provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

Computational Analysis: Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. acs.orgmdpi.com DFT calculations can provide insights into the electronic structure, vibrational frequencies, and thermophysical properties of imidazole compounds. ijrar.orgmdpi.com Molecular dynamics simulations are employed to study the behavior of these molecules in solution and to understand the nature of their intermolecular interactions. researchgate.net Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying non-covalent interactions in crystal structures. nih.govmdpi.com

A summary of key characterization techniques is provided in the table below.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive molecular and supramolecular structure. researchgate.netnih.gov |

| NMR Spectroscopy | Connectivity of atoms and solution-state structure. acs.org |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

| FT-IR and FT-Raman Spectroscopy | Vibrational modes and functional groups. ijrar.org |

| Computational Chemistry (DFT, MD) | Electronic structure, thermophysical properties, and intermolecular interactions. researchgate.netacs.orgmdpi.com |

| Hirshfeld Surface Analysis | Visualization and quantification of non-covalent interactions. nih.govmdpi.com |

Untapped Reactivity Profiles and Catalytic Opportunities

While much is known about the chemistry of imidazoles, there remain untapped reactivity profiles and catalytic opportunities waiting to be explored, particularly for halogenated derivatives like 2-chloro-4,5-diphenyl-1H-imidazole.

Nucleophilic Substitution: The 2-chloro substituent on the imidazole ring is susceptible to nucleophilic substitution, providing a handle for further functionalization. This reactivity can be exploited to introduce a wide range of substituents at the 2-position, leading to the synthesis of diverse libraries of imidazole derivatives.

Catalysis: Imidazole and its derivatives are known to act as catalysts in various chemical transformations. For example, imidazole can catalyze the chlorination of phenolic compounds by unreactive primary chloramines. nih.govnih.gov The imidazole ring can also serve as a ligand for transition metals, forming complexes with catalytic activity. nih.govelsevierpure.com The unique electronic properties of 2-chloro-4,5-diphenyl-1H-imidazole may lead to the development of novel catalysts with enhanced reactivity or selectivity.

Halogenation Reactions: The development of new and efficient methods for the halogenation of the imidazole core continues to be an active area of research. acs.orgacs.orgresearchgate.net This includes the use of readily available sodium salts as halogen sources and the exploration of nucleophilic halogenation of imidazole N-oxides. acs.orgresearchgate.net Understanding the regioselectivity of these reactions is crucial for the targeted synthesis of specific halogenated imidazole isomers. acs.org

The table below outlines potential areas for exploring the reactivity of 2-chloro-4,5-diphenyl-1H-imidazole.

| Reactivity/Application | Description | Potential |

| Nucleophilic Substitution | Displacement of the 2-chloro substituent by a nucleophile. | Synthesis of diverse functionalized imidazole derivatives. |

| Transition Metal Catalysis | Use as a ligand to form catalytically active metal complexes. nih.govelsevierpure.com | Development of novel catalysts for organic transformations. |

| Organocatalysis | Acting as a catalyst in its own right. nih.govnih.gov | Exploring new catalytic applications in chlorination and other reactions. |

| Further Halogenation | Introduction of additional halogen atoms onto the imidazole or phenyl rings. acs.orgacs.org | Synthesis of polyhalogenated derivatives with unique properties. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4,5-diphenyl-1H-imidazole with high purity?

The compound is commonly synthesized via one-pot multicomponent oxidative reactions using internal alkenes and aryl aldehydes. For example, coupling 3-chlorobenzaldehyde with diphenylacetylene under mild conditions yields the target compound in 73% isolated yield. Catalytic systems (e.g., reusable Brønsted acids) improve efficiency, achieving up to 95% yield . Key steps include cyclization and proto-demetallation, with IR spectroscopy (N-H stretching at ~3376 cm⁻¹) and HRMS (e.g., [M+H]⁺ at m/z 347.1555) used for validation .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., N-H bonds at 3376.7 cm⁻¹ ).

- HRMS : Confirms molecular mass (e.g., experimental m/z 347.1555 vs. calculated 347.1548 ).

- X-ray Crystallography : Resolves bond lengths, angles, and packing interactions (e.g., C–H···π and π-π stacking ).

- NMR : Assigns substituent positions (not explicitly detailed in evidence but inferred as standard practice).

Q. What biological activities have been reported for this compound?

2-Chloro-4,5-diphenyl-1H-imidazole derivatives exhibit α-glucosidase inhibitory activity (IC₅₀ = 74.32 µM ), making them potential antidiabetic agents. Structural analogs also show antimalarial and antimicrobial properties, though specific data for the chloro-substituted variant require further study .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve molecular interactions in this compound?

- SHELX Suite : Refines crystal structures by analyzing anisotropic displacement parameters and hydrogen bonding. For example, C–H···π interactions (3.69–4.02 Å) stabilize the crystal lattice .

- Mercury CSD : Visualizes void spaces and quantifies packing similarities. The Materials Module identifies intermolecular motifs like π-π stacking (centroid distances <4.5 Å) .

- ORTEP : Generates thermal ellipsoid plots to illustrate molecular geometry and disorder .

Q. What strategies address contradictions in catalytic efficiency across synthesis methods?

Q. How can the imidazole core be modified to enhance physicochemical or bioactive properties?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at C2 improves stability and bioactivity .

- Multi-Component Reactions : Adding arylhalides or heterocycles diversifies substitution patterns (e.g., 2-(3-bromophenyl)- analogs ).

- Crystallographic Tuning : Adjusting substituent bulkiness alters packing efficiency, impacting solubility and bioavailability .

Methodological Notes

- Data Contradiction Analysis : When comparing synthesis yields, consider reaction scalability, purity metrics, and characterization rigor. For example, HRMS validation reduces false positives vs. relying solely on melting points .

- Software Citations : Always cite SHELX , Mercury , and ORTEP when using crystallographic tools to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。